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Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

Cat. No.: B044672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic

Resonance (NMR) spectrum of methyl 1H-indazole-3-carboxylate. It includes a detailed

summary of spectral data, a standard experimental protocol for data acquisition, and a visual

representation of the molecule's structure with corresponding proton assignments.

Data Presentation
The 1H NMR spectral data for methyl 1H-indazole-3-carboxylate, acquired in deuterated

dimethyl sulfoxide (DMSO-d6) on a 300 MHz spectrometer, is summarized below.[1] The table

details the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, the coupling

constants (J) in Hertz (Hz), and the integration value, which corresponds to the number of

protons responsible for the signal.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

13.91 Singlet (s) - 1H N-H

8.06 Doublet (d) 8.2 Hz 1H Ar-H

7.65 Doublet (d) 8.4 Hz 1H Ar-H

7.44

Doublet of

doublets of

doublets (ddd)

8.3, 6.9, 1.1 Hz 1H Ar-H

7.30
Doublet of

doublets (dd)
7.9, 6.9, 0.9 Hz 1H Ar-H

3.92 Singlet (s) - 3H -OCH3

Experimental Protocol
The following is a detailed methodology for acquiring the 1H NMR spectrum of methyl 1H-
indazole-3-carboxylate.

1. Sample Preparation:

Weigh approximately 5-25 mg of methyl 1H-indazole-3-carboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d6) in a clean, dry vial.[2]

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm

NMR tube to remove any particulate matter.[3][4] The final sample height in the tube should

be approximately 4-5 cm.[3]

2. NMR Data Acquisition:

The 1H NMR spectrum is recorded on a 300 MHz (or higher field) NMR spectrometer.[1]
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The sample is inserted into the spectrometer, and the magnetic field is locked onto the

deuterium signal of the DMSO-d6 solvent.

The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp,

symmetrical peaks.

The 1H NMR spectrum is acquired at room temperature.

The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

3. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-

domain spectrum.

The spectrum is phased and baseline corrected.

The chemical shifts of the peaks are calibrated using the residual solvent signal.

The peaks are integrated to determine the relative number of protons for each signal.

The multiplicities and coupling constants are measured and reported.

Visualization
The following diagram illustrates the chemical structure of methyl 1H-indazole-3-carboxylate
with the proton environments labeled. The corresponding 1H NMR signals are assigned to

these protons.

Caption: Structure of methyl 1H-indazole-3-carboxylate with 1H NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b044672?utm_src=pdf-body
https://www.benchchem.com/product/b044672?utm_src=pdf-body
https://www.benchchem.com/product/b044672?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

4. research.reading.ac.uk [research.reading.ac.uk]

To cite this document: BenchChem. [Technical Guide: 1H NMR Spectrum of Methyl 1H-
indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044672#1h-nmr-spectrum-of-methyl-1h-indazole-3-
carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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